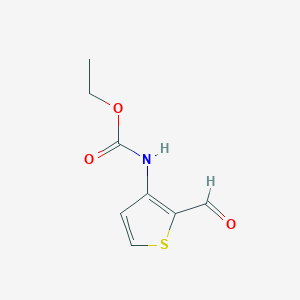Ethyl N-(2-formylthiophen-3-yl)carbamate
CAS No.: 122805-79-2
Cat. No.: VC6763594
Molecular Formula: C8H9NO3S
Molecular Weight: 199.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 122805-79-2 |
|---|---|
| Molecular Formula | C8H9NO3S |
| Molecular Weight | 199.22 |
| IUPAC Name | ethyl N-(2-formylthiophen-3-yl)carbamate |
| Standard InChI | InChI=1S/C8H9NO3S/c1-2-12-8(11)9-6-3-4-13-7(6)5-10/h3-5H,2H2,1H3,(H,9,11) |
| Standard InChI Key | DSDGGNDNZQFCHL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC1=C(SC=C1)C=O |
Introduction
Overview of Ethyl N-(2-formylthiophen-3-yl)carbamate
Ethyl N-(2-formylthiophen-3-yl)carbamate is a heterocyclic compound containing a thiophene ring substituted with a formyl group at the 2-position and an ethyl carbamate moiety at the 3-position. Compounds of this nature are often studied for their potential applications in organic synthesis, medicinal chemistry, and materials science due to the reactivity of the thiophene ring and the functional groups attached.
Potential Applications
-
Medicinal Chemistry:
-
Compounds with thiophene derivatives are frequently investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
-
The presence of a carbamate group can enhance bioavailability and metabolic stability.
-
-
Organic Synthesis:
-
The formyl group allows for further functionalization through reactions like aldol condensation or reductive amination.
-
Thiophene derivatives serve as intermediates in synthesizing more complex heterocyclic compounds.
-
-
Materials Science:
-
Thiophene-based compounds are used in developing conductive polymers and organic semiconductors.
-
Related Compounds and Research Insights
While no direct data on Ethyl N-(2-formylthiophen-3-yl)carbamate was found, related thiophene derivatives have been studied extensively:
Analytical Techniques for Characterization
To study Ethyl N-(2-formylthiophen-3-yl)carbamate, standard spectroscopic and analytical techniques would be employed:
-
NMR Spectroscopy (1H and 13C):
-
To identify chemical shifts corresponding to the thiophene ring, formyl group, and carbamate moiety.
-
-
Mass Spectrometry (MS):
-
To confirm molecular weight and fragmentation patterns.
-
-
Infrared Spectroscopy (IR):
-
To detect functional groups like C=O (formyl and carbamate) and NH.
-
-
X-ray Crystallography:
-
To determine the compound's crystal structure if solid-state properties are of interest.
-
Synthesis Pathway (Hypothetical)
A plausible synthetic route for Ethyl N-(2-formylthiophen-3-yl)carbamate could involve:
-
Starting with thiophene as the core structure.
-
Introducing a formyl group at the 2-position via Vilsmeier-Haack reaction.
-
Reacting the intermediate with ethyl chloroformate and ammonia to form the carbamate derivative.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume